molecular formula C21H24N2O2 B5885728 1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B5885728
M. Wt: 336.4 g/mol
InChI Key: JRGPHNMGKNXANA-UHFFFAOYSA-N
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Description

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Mechanism of Action

Target of Action

The compound, 1-(2-methylbenzoyl)-N-(2-methylphenyl)-4-piperidinecarboxamide, is a vesicular monoamine transporter 2 (VMAT2) inhibitor . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage and later release . Inhibition of VMAT2 reduces the storage and release of these neurotransmitters .

Mode of Action

The compound acts by inhibiting VMAT2, which leads to a reduction in the storage and release of neurotransmitters . This diminishes the overstimulation of supersensitive D2 dopamine receptors in the motor striatum, a condition that causes tardive dyskinesia . By inhibiting VMAT2, the compound trims dopamine release in the motor striatum, resulting in stronger “stop” signals and weaker “go” signals .

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway . By inhibiting VMAT2, it reduces the storage and release of dopamine, thereby curtailing the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This results in stronger “stop” signals and weaker “go” signals, leading to robust therapeutic effects in reducing the abnormal involuntary hyperkinetic movements of tardive dyskinesia .

Pharmacokinetics

Pharmacokinetics is a critical aspect of drug action, influencing the bioavailability and therapeutic efficacy of a drug

Result of Action

The primary result of the compound’s action is the reduction of abnormal involuntary hyperkinetic movements associated with tardive dyskinesia . By inhibiting VMAT2 and reducing dopamine release, the compound curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum . This leads to a decrease in the “go” signals and an increase in the “stop” signals, effectively reducing the symptoms of tardive dyskinesia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide typically involves the reaction of 2-methylbenzoyl chloride with N-(2-methylphenyl)piperidine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylbenzoyl)-N-phenylpiperidine-4-carboxamide
  • 1-(2-chlorobenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
  • 1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxylate

Uniqueness

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern on the piperidine ring and the presence of both 2-methylbenzoyl and 2-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(2-methylbenzoyl)-N-(2-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-7-3-5-9-18(15)21(25)23-13-11-17(12-14-23)20(24)22-19-10-6-4-8-16(19)2/h3-10,17H,11-14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGPHNMGKNXANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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